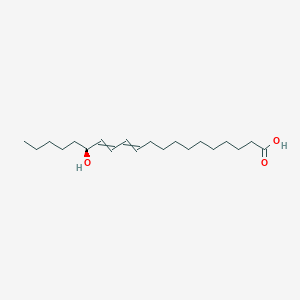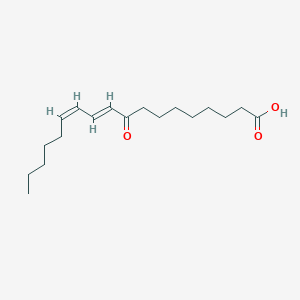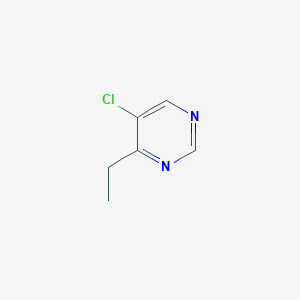![molecular formula C7H13N3O B163681 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL CAS No. 130267-10-6](/img/structure/B163681.png)
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (TACD) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. TACD is a bicyclic organic compound that contains a triazole ring and a piperidine ring, making it a unique and versatile molecule.
Mécanisme D'action
The exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood. However, it is believed that 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have analgesic effects, as well as anti-tumor and anti-cancer properties. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is that it is relatively easy to synthesize, and can be obtained in good yields. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. However, there are also limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments. For example, the exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. One area of research could be to further investigate the mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, in order to better understand how it exerts its pharmacological effects. Additionally, more research could be done to explore the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antidepressant and anxiolytic agent. Finally, more research could be done to investigate the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antiviral agent, particularly against other viruses besides HIV-1 and hepatitis C virus.
Conclusion:
In conclusion, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL) is a unique and versatile molecule that has shown potential as a pharmacological agent in various scientific research applications. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, anti-tumor, and anti-cancer properties. While there are limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments, there are also a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, including further investigation of its mechanism of action, and its potential use as an antidepressant, anxiolytic, and antiviral agent.
Méthodes De Synthèse
The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL involves the reaction of 1,3-diaminopropane with ethyl acrylate in the presence of sodium ethoxide. This reaction leads to the formation of a bicyclic intermediate, which is then cyclized to form 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
Numéro CAS |
130267-10-6 |
|---|---|
Nom du produit |
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL |
Formule moléculaire |
C7H13N3O |
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ol |
InChI |
InChI=1S/C7H13N3O/c11-7-1-8-4-9(2-7)6-10(3-7)5-8/h11H,1-6H2 |
Clé InChI |
RKIKTSTYLUCZGR-UHFFFAOYSA-N |
SMILES |
C1C2(CN3CN1CN(C2)C3)O |
SMILES canonique |
C1C2(CN3CN1CN(C2)C3)O |
Synonymes |
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-ol(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)






![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)




